![molecular formula C16H18ClN3O3 B2584786 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034268-97-6](/img/structure/B2584786.png)
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione, commonly known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the cannabinoid CB1 receptor, which is found in the central nervous system and is involved in several physiological processes, including appetite regulation, pain perception, and mood regulation.
Scientific Research Applications
Novel Anticancer Agents
Research on structurally similar compounds to 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione has led to the discovery of potential anticancer agents. For instance, novel substituted imidazolidin-2,4-diones have shown potent growth inhibition against melanoma and ovarian cancer cells, indicating their potential as lead compounds for antitumor agents (Penthala et al., 2011).
Antinociceptive Properties
Imidazolidine derivatives have been studied for their therapeutic applications, including antinociceptive effects. A specific hydantoin, synthesized from glycine, demonstrated decreased ambulation and analgesia in mice without affecting motor coordination or anxiety behavior, suggesting its potential for treating neuropathic pain (Queiroz et al., 2015).
Synthesis of Biotin
A practical approach to synthesizing biotin involves intermediate compounds structurally related to this compound. This demonstrates the compound's relevance in synthesizing complex biomolecules, highlighting its importance in medicinal chemistry and bioorganic research (Kale et al., 2007).
Leukemia Cell Apoptosis
Novel spirohydantoin compounds, related to the structure of interest, have shown significant cytotoxic effects on human leukemic cell lines, indicating their potential as cancer therapeutic agents. These compounds work by inducing apoptosis through the mitochondrial pathway, suggesting a promising approach for leukemia therapy (Kavitha et al., 2009).
Antimicrobial Activity
Research into imidazolidine and azetidinone derivatives has revealed their potent antibacterial and antifungal activities. This suggests that compounds with similar structures could serve as the basis for developing new antimicrobial agents, offering an avenue for combating resistant bacterial and fungal strains (Mistry & Desai, 2006).
Mechanism of Action
Target of Action
The primary target of 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is ADAMTS . ADAMTS is a group of enzymes that play a crucial role in the degradation of cartilage and disruption of cartilage homeostasis .
Mode of Action
this compound interacts with ADAMTS enzymes, inhibiting their activity . This inhibition results in the reduction of cartilage degradation and disruption of cartilage homeostasis .
Biochemical Pathways
The compound affects the biochemical pathways involving ADAMTS enzymes . By inhibiting these enzymes, it impacts the degradation of cartilage and disruption of cartilage homeostasis . The downstream effects of this interaction are yet to be fully understood.
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of ADAMTS enzymes . This results in a decrease in the degradation of cartilage and disruption of cartilage homeostasis , potentially providing therapeutic benefits in conditions such as osteoarthritis .
properties
IUPAC Name |
3-[1-[3-(4-chloro-3-methylphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10-6-11(2-4-13(10)17)3-5-14(21)19-8-12(9-19)20-15(22)7-18-16(20)23/h2,4,6,12H,3,5,7-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIXTDIVPMLFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3C(=O)CNC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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